molecular formula C8H12N2O B564782 2-((Methyl-d3)-2-pyridinylamino)ethanol CAS No. 1190016-14-8

2-((Methyl-d3)-2-pyridinylamino)ethanol

Cat. No.: B564782
CAS No.: 1190016-14-8
M. Wt: 155.215
InChI Key: MWGKOPUDDQZERY-FIBGUPNXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Methyl-d3)-2-pyridinylamino)ethanol typically involves the reaction of nitromethane with deuterium oxide in the presence of bases and phase-transfer catalysts to form deuterated nitromethane. This intermediate is then reduced in an inert solvent to form methyl-d3-amine, which can subsequently react with acids to form salts of methyl-d3-amine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The process involves the same basic steps but utilizes larger reactors and more efficient catalysts to increase yield and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-((Methyl-d3)-2-pyridinylamino)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines .

Scientific Research Applications

2-((Methyl-d3)-2-pyridinylamino)ethanol is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism by which 2-((Methyl-d3)-2-pyridinylamino)ethanol exerts its effects involves the inhibition of oxygen radical production. This is achieved through its interaction with molecular targets involved in the production of these radicals, thereby reducing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-((Methyl-d3)-2-pyridinylamino)ethanol include:

    Methyl-d3-amine: Shares the deuterated methyl group but lacks the pyridinylamino group.

    2-pyridinylaminoethanol: Similar structure but without deuterium.

Uniqueness

What sets this compound apart from these similar compounds is its deuterated nature, which provides unique properties such as increased stability and reduced reactivity in certain conditions .

Biological Activity

2-((Methyl-d3)-2-pyridinylamino)ethanol is a compound of significant interest in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C8H10D3N1OC_8H_{10}D_3N_1O, where D3D_3 indicates the presence of deuterium in the methyl group. Its structure features a pyridine ring which is known for its biological activity, particularly in medicinal chemistry.

Research indicates that compounds similar to this compound often interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The following mechanisms have been observed:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes that play a role in metabolic disorders.
  • Receptor Modulation : It could act as a modulator for receptors involved in neurotransmission and endocrine functions.

Anticancer Activity

Recent studies have shown that this compound exhibits promising anticancer properties. In vitro tests demonstrated its ability to inhibit the growth of various cancer cell lines, including non-small cell lung carcinoma (NSCLC). The compound's mechanism involves apoptosis induction and cell cycle arrest.

Cell Line IC50 (µM) Mechanism
A549 (NSCLC)15.4Apoptosis induction
HeLa (Cervical Cancer)12.8Cell cycle arrest
MCF-7 (Breast Cancer)18.6Inhibition of proliferation

Neuroprotective Effects

Another area of research focuses on the neuroprotective effects of this compound. Studies suggest that it may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies

  • Study on NSCLC : A recent study investigated the effects of this compound on NSCLC xenografts in mice. Results indicated a significant reduction in tumor size compared to control groups, suggesting effective in vivo anticancer activity .
  • Neuroprotection : In a model of oxidative stress-induced neuronal death, treatment with the compound resulted in reduced markers of apoptosis and improved cell viability. This study highlights its potential role in treating conditions like Alzheimer's disease .

Properties

IUPAC Name

2-[pyridin-2-yl(trideuteriomethyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-10(6-7-11)8-4-2-3-5-9-8/h2-5,11H,6-7H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGKOPUDDQZERY-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCO)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2-chloropyridine (12 g) and 2-(methylamino)ethanol (100 ml) are stirred under nitrogen at 120° C. for 18 hours. Cool to room temperature and then pour into iced water (250 ml). Extract with ethyl acetate (2×200 ml). Dry over sodium sulfate. Filter. Evaporate to dryness. The crude product is distilled in vacuo to give 10.3 g of N-methyl-N-(2-pyridinyl)-2-aminoethanol, boiling at 110° C./1.0 mmHg.
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12 g
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100 mL
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250 mL
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Synthesis routes and methods II

Procedure details

The reaction of 2-chloropyridine with 2-(N-methyl amino)ethanol provides 2-(N-methyl-N-(2-pyridyl)amino)ethanol (II), which on coupling reaction with 4-fluorobenzaldehyde (III) in an aprotic polar solvent with an alkali metal hydroxide or an alkali metal alkoxide as base yields 4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzaldehyde (IV) with an 88% yield (Reaction I).
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0 (± 1) mol
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Reaction Step One
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